molecular formula C9H11N5S B2411016 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946823-17-1

5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2411016
CAS RN: 1946823-17-1
M. Wt: 221.28
InChI Key: FJUJYEGLHHBTJM-UHFFFAOYSA-N
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Description

5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that are used to treat a variety of autoimmune and inflammatory diseases.

Mechanism of Action

5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways that regulate immune function and inflammation. By inhibiting JAK activity, this compound can reduce inflammation and suppress the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can reduce the production of cytokines, which are proteins that play a key role in inflammation. It has also been shown to inhibit the activity of immune cells such as T cells and B cells, which are involved in the immune response. Additionally, this compound has been shown to have anti-tumor effects, as it can inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for researchers studying the immune system and inflammation. However, one limitation of using this compound is that it can have off-target effects, meaning that it can affect other signaling pathways in addition to JAKs. This can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are many potential future directions for research involving 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another potential direction is the use of this compound in combination with other drugs to treat autoimmune and inflammatory diseases. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of cancer and other diseases. Further studies are needed to fully understand the potential of this compound and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of 5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 2-cyclopropyl-4-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminothiazole to yield the desired compound.

Scientific Research Applications

5-(5-Cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

5-(5-cyclopropyl-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-14-7(8-11-12-9(10)15-8)4-6(13-14)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUJYEGLHHBTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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